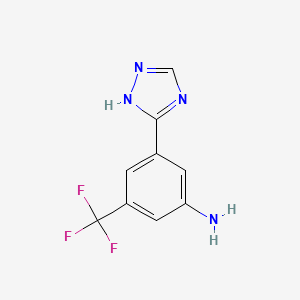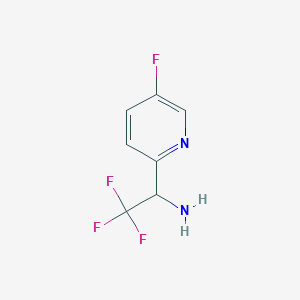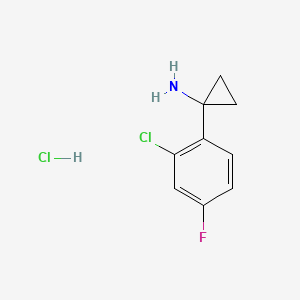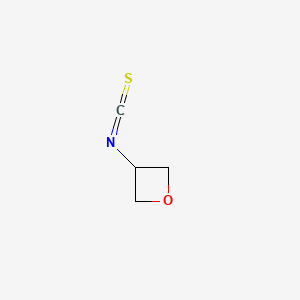![molecular formula C5H9NO B13529344 2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) CAS No. 279-32-3](/img/structure/B13529344.png)
2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxa-3-azabicyclo[221]heptane(8CI,9CI) is a bicyclic compound characterized by its unique structure, which includes an oxygen and nitrogen atom within a seven-membered ring
Métodos De Preparación
The synthesis of 2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) can be achieved through several methods. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme conformation, or inhibiting specific biochemical reactions.
Comparación Con Compuestos Similares
2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) can be compared with other similar bicyclic compounds, such as:
2-oxa-3-azabicyclo[2.2.1]heptane hydrochloride: This compound has similar structural features but includes a hydrochloride group, which can affect its solubility and reactivity.
7-oxa-2-azabicyclo[2.2.1]hept-5-ene: This compound has a different arrangement of atoms within the bicyclic structure, leading to distinct chemical properties and reactivity.
The uniqueness of 2-Oxa-3-azabicyclo[22
Propiedades
Número CAS |
279-32-3 |
|---|---|
Fórmula molecular |
C5H9NO |
Peso molecular |
99.13 g/mol |
Nombre IUPAC |
2-oxa-3-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H9NO/c1-2-5-3-4(1)6-7-5/h4-6H,1-3H2 |
Clave InChI |
ILDRDZLIMSVQOI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



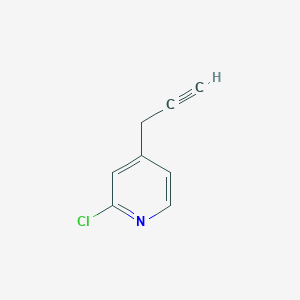
![3-[(Oxolan-3-yl)methyl]azetidine](/img/structure/B13529282.png)

![2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B13529285.png)
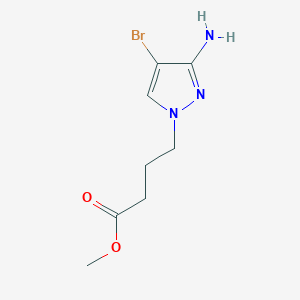
![4-Methyl-1-oxaspiro[2.5]octane](/img/structure/B13529293.png)
